molecular formula C10H13NO3 B1526767 2-Amino-3-methoxy-2-phenylpropanoic acid CAS No. 1247181-80-1

2-Amino-3-methoxy-2-phenylpropanoic acid

Cat. No. B1526767
M. Wt: 195.21 g/mol
InChI Key: HCAGWABLSQFTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-3-methoxy-2-phenylpropanoic acid” is a compound that belongs to the class of phenylpropanoids . It contains an amino group, a methoxy group, and a phenyl group attached to a propanoic acid backbone .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-methoxy-2-phenylpropanoic acid” includes an amino group (–NH2), a methoxy group (–OCH3), and a phenyl group attached to a propanoic acid backbone . The InChI code for the compound is 1S/C10H13NO3.ClH/c1-14-7-10 (11,9 (12)13)8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3, (H,12,13);1H .

Scientific Research Applications

Synthesis and Structural Analysis

  • Enantioselective Synthesis : Research on enantioselective synthesis of β-alanine derivatives, analogues of aromatic amino acids, including structures related to 2-Amino-3-methoxy-2-phenylpropanoic acid, showcases advancements in synthetic chemistry. These compounds are prepared via electrophilic attack, demonstrating the chemical versatility and applicability of these amino acids in synthesis and resolution processes (Arvanitis et al., 1998).

  • Cross-Coupling Techniques : A study on meta-C–H arylation and methylation of phenolic derivatives, including 3-phenylpropanoic acid, underscores the importance of cross-coupling reactions. This research highlights the role of U-shaped templates in modifying molecules to enhance their reactivity, which could be applicable to derivatives of 2-Amino-3-methoxy-2-phenylpropanoic acid (Wan et al., 2013).

  • Computational Studies on Antifungal Peptides : Computational peptidology, supported by conceptual density functional theory, has been applied to study new antifungal tripeptides, showcasing the chemical reactivity and molecular properties of compounds similar to 2-Amino-3-methoxy-2-phenylpropanoic acid. This approach helps in understanding the molecular basis of their antifungal activity, indicating the broader implications for designing effective antifungal agents (Flores-Holguín et al., 2019).

Therapeutic and Nutraceutical Potential

  • p-Methoxycinnamic Acid : An extensive review on p-methoxycinnamic acid (p-MCA), which shares a structural motif with 2-Amino-3-methoxy-2-phenylpropanoic acid, discusses its therapeutic and nutraceutical applications. The study highlights p-MCA's antidiabetic, anticancer, antimicrobial, and neuroprotective activities, suggesting similar research directions for closely related compounds (Płowuszyńska & Gliszczyńska, 2021).

  • Neuroprotective Properties : Phenylpropanoid esters derived from plants have shown significant neuroprotective effects against glutamate-induced neurotoxicity. Given the structural similarities, this opens a potential research avenue for 2-Amino-3-methoxy-2-phenylpropanoic acid and its derivatives in neuroprotection (Kim & Kim, 2000).

Safety And Hazards

The compound “2-Amino-3-methoxy-2-phenylpropanoic acid” has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The specific safety data sheet (SDS) should be consulted for more detailed safety and handling information .

properties

IUPAC Name

2-amino-3-methoxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-7-10(11,9(12)13)8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAGWABLSQFTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methoxy-2-phenylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methoxy-2-phenylpropanoic acid
Reactant of Route 2
2-Amino-3-methoxy-2-phenylpropanoic acid
Reactant of Route 3
2-Amino-3-methoxy-2-phenylpropanoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-3-methoxy-2-phenylpropanoic acid
Reactant of Route 5
2-Amino-3-methoxy-2-phenylpropanoic acid
Reactant of Route 6
2-Amino-3-methoxy-2-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.